molecular formula C25H22FNO3S B2966947 [4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114852-75-3

[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2966947
CAS No.: 1114852-75-3
M. Wt: 435.51
InChI Key: YVPJTMMOKMCAHS-UHFFFAOYSA-N
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Description

“4-(4-Butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H25FN2O4S. It has an average mass of 444.519 Da and a monoisotopic mass of 444.151917 Da .


Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. This information is only displayed if the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in databases for algorithms to generate a molecular structure .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • A study on boric acid ester intermediates with benzene rings, including synthesis, crystal structure confirmation through FTIR, NMR, mass spectrometry, and DFT studies, highlighting the importance of these methods in understanding compound structures and physicochemical properties (Huang et al., 2021).

Antioxidant Properties

  • Research on derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone demonstrating effective antioxidant power, suggesting potential applications in areas requiring antioxidant properties (Çetinkaya et al., 2012).

Fluorescent Probes and Photostability Enhancement

  • The synthesis of fluorinated benzophenones and their application in enhancing photostability and spectroscopic properties of fluorophores, indicating the relevance of such compounds in developing advanced fluorescent probes (Woydziak et al., 2012).

Direct Methanol Fuel Cell Applications

  • A study on sulfonated poly(ether ether ketone) for direct methanol fuel cells, demonstrating how modifications to the chemical structure can impact ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, relevant for energy sector applications (Li et al., 2009).

Neuroprotective Activity

  • Research into 8-alkylamino-1,4-benzoxazine antioxidants for their neuroprotective activity in models of brain damage, highlighting potential therapeutic applications in neurological disorders (Largeron et al., 2001).

These studies illustrate the broad spectrum of scientific research applications for compounds related to 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, including material science, energy, and potential therapeutic uses. Each reference provides a unique perspective on the complex chemistry and potential applications of such compounds, underscoring the importance of chemical synthesis, structural analysis, and application-specific research in advancing scientific knowledge.

Properties

IUPAC Name

[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-2-3-7-18-10-13-21(14-11-18)27-17-24(25(28)19-8-5-4-6-9-19)31(29,30)23-15-12-20(26)16-22(23)27/h4-6,8-17H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJTMMOKMCAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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